2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid

CAS No.: 1017393-94-0

Cat. No.: VC2400229

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1017393-94-0 |

|---|---|

| Molecular Formula | C10H15N3O2 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15) |

| Standard InChI Key | OYAYCVJXFBEINR-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=NC(=CC(=N1)C(=O)O)C |

| Canonical SMILES | CCN(CC)C1=NC(=CC(=N1)C(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

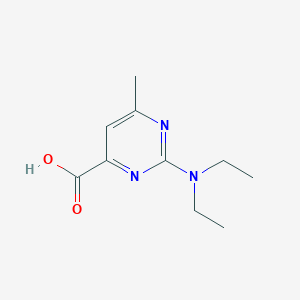

2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid features a pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The compound has three key functional groups: a diethylamino group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4. These structural elements contribute to the compound's chemical behavior and potential interactions with biological systems.

The compound is characterized by the following identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1017393-94-0 |

| Molecular Formula | C10H15N3O2 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | 2-(diethylamino)-6-methylpyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H15N3O2/c1-4-13(5-2)10-11-7(3)6-8(12-10)9(14)15/h6H,4-5H2,1-3H3,(H,14,15) |

| Standard InChIKey | OYAYCVJXFBEINR-UHFFFAOYSA-N |

| PubChem Compound ID | 24277318 |

Physical and Chemical Properties

The physical and chemical properties of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid are significantly influenced by its functional groups. The carboxylic acid moiety at position 4 contributes to its acidic character and ability to form salts, esters, and amides. Meanwhile, the diethylamino group at position 2 imparts basic properties and affects the electron distribution within the pyrimidine ring.

The compound's reactivity profile is characterized by:

-

Carboxylic acid reactions (esterification, amidation, salt formation)

-

Potential for hydrogen bonding through the carboxylic acid group

-

Nucleophilic character of the diethylamino nitrogen

-

Electrophilic and nucleophilic substitution reactions typical of substituted pyrimidines

Structural Relatives and Comparative Analysis

Related Pyrimidine Compounds

Several compounds share structural similarities with 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid, providing valuable context for understanding its properties and potential applications. Two notable analogs are:

2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid

This close analog differs only in having a dimethylamino group instead of a diethylamino group at position 2. Its molecular formula is C8H11N3O2 with a molecular weight of 181.19 g/mol . The smaller amino substituent likely affects its lipophilicity, solubility profile, and potentially its biological activity compared to the diethylamino analog.

6-Methylpyrimidine-4-carboxylic acid

This simpler relative lacks the diethylamino group at position 2, resulting in the molecular formula C6H6N2O2 . The absence of the amino substituent significantly alters the electron distribution in the pyrimidine ring, potentially affecting its reactivity and biological interactions.

Comparative Analysis

The following table presents a comparative analysis of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid and its structural relatives:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid | C10H15N3O2 | 209.24 g/mol | Diethylamino group at position 2 |

| 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid | C8H11N3O2 | 181.19 g/mol | Dimethylamino group at position 2 |

| 6-Methylpyrimidine-4-carboxylic acid | C6H6N2O2 | Not specified in search results | No amino group at position 2 |

The structural variations among these compounds likely result in different physicochemical properties, including solubility, lipophilicity, and pKa values, which in turn may affect their biological activities and potential applications.

Synthesis and Preparation Methods

Analytical Characterization

The synthesis and characterization of 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid typically employs various analytical techniques to monitor reaction progress and confirm product identity and purity:

-

Thin-layer chromatography (TLC) for reaction monitoring and purity assessment

-

Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight confirmation

-

Infrared spectroscopy for functional group identification

Chemical Reactivity and Modifications

Carboxylic Acid Reactions

The carboxylic acid group in 2-(Diethylamino)-6-methylpyrimidine-4-carboxylic acid can participate in various reactions typical of carboxylic acids:

-

Esterification with alcohols to form corresponding esters

-

Amidation reactions with amines to form amides

-

Reduction to form alcohols or aldehydes

-

Decarboxylation under appropriate conditions

Diethylamino Group Modifications

The diethylamino group provides opportunities for additional modifications:

-

Quaternization to form quaternary ammonium salts

-

Oxidation to form N-oxides

-

Dealkylation to form secondary or primary amines

-

Participation in various nucleophilic reactions

Pyrimidine Ring Modifications

The pyrimidine core can undergo various substitution reactions, although the reactivity is influenced by the existing substituents:

-

Electrophilic substitution reactions (typically requiring harsh conditions)

-

Nucleophilic substitution reactions (more common for pyrimidines)

-

Metalation reactions for introducing additional functionalities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume